molecular formula C8H7N5S B13168121 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide

Cat. No.: B13168121
M. Wt: 205.24 g/mol
InChI Key: IKKXFGBQJOUNAS-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a carbothioamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide typically involves the reaction of 2-chloropyridine-3-carbothioamide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or an amine.

    Substitution: The triazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for additional interactions with biological targets and metal ions, enhancing its versatility in various applications.

Properties

Molecular Formula

C8H7N5S

Molecular Weight

205.24 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridine-3-carbothioamide

InChI

InChI=1S/C8H7N5S/c9-7(14)6-2-1-3-11-8(6)13-5-10-4-12-13/h1-5H,(H2,9,14)

InChI Key

IKKXFGBQJOUNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)C(=S)N

Origin of Product

United States

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